molecular formula C49H60N4O14 B217208 Chromooxymycin CAS No. 101156-09-6

Chromooxymycin

Katalognummer B217208
CAS-Nummer: 101156-09-6
Molekulargewicht: 929 g/mol
InChI-Schlüssel: MIEMDQVNFRNROW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chromooxymycin is a natural product that has been extensively studied for its potential use in scientific research. It is a member of the aureolic acid family of antibiotics and was first isolated from the Streptomyces griseus bacterium. Chromooxymycin has shown promise as a tool for studying DNA-protein interactions and has been used in a variety of biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

1. DNA Binding and Antitumor Activity

Chromomycin A3, a relative of Chromooxymycin, demonstrates antitumor properties by binding to the minor groove of G/C-rich regions in DNA. This interaction inhibits transcription and replication of DNA, showcasing its potential in cancer treatment. However, its use as an anticancer agent is limited due to severe side effects. Studies on binding characteristics and thermodynamics of Chromomycin A3 and its analogues to DNA have revealed variations in binding affinity, emphasizing the significance of the DNA backbone conformation and the sugar moieties in the antibiotics for binding efficiency (Barceló et al., 2010).

2. Antibiotic Resistance Studies

The interaction of antibiotics like Chromooxymycin with bacterial DNA and its role in antibiotic resistance has been a subject of study. Antibiotics such as Chromomycin have been used to understand the mechanisms behind antibiotic resistance and how bacterial cells adapt or become resistant to these compounds. This is crucial in developing strategies to combat antibiotic-resistant strains (Spížek & Řezanka, 2017).

3. Development of Antibiotic Analogs

Research into creating analogs of Chromooxymycin, such as Mithramycin, has been significant. These studies involve understanding the chemical structure and biosynthesis of these antibiotics. Efforts are directed towards synthesizing derivatives or analogs with improved biological and pharmacokinetic properties, potentially leading to more effective and safer therapeutic agents (Binkley, 1990).

4. Inhibition of RNA Synthesis in Bacterial Cells

The mechanism of action of antibiotics like Chromooxymycin involves inhibiting RNA synthesis in bacterial cells. This is achieved by interfering with the DNA template, crucial for understanding how these drugs exert their antibacterial effects. Research in this area contributes to the development of new antibiotics and therapeutic strategies against bacterial infections (Ward, Reich, & Goldberg, 1965).

Eigenschaften

CAS-Nummer

101156-09-6

Produktname

Chromooxymycin

Molekularformel

C49H60N4O14

Molekulargewicht

929 g/mol

IUPAC-Name

3-[[5-[10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]-4,7-dioxo-12H-naphtho[3,2-h]chromen-12-yl]-1-hydroxypyrrole-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C49H60N4O14/c1-20-15-26-37(44-35(20)30(54)18-33(66-44)49(6)46(67-49)43-22(3)65-43)38(27-11-12-28(53(27)62)47(61)50-14-13-34(55)56)39-36(42(26)59)24(31-17-29(51(7)8)40(57)21(2)63-31)16-25(41(39)58)32-19-48(5,52(9)10)45(60)23(4)64-32/h11-12,15-16,18,21-23,29,31-32,38,40,43,45-46,57-58,60,62H,13-14,17,19H2,1-10H3,(H,50,61)(H,55,56)

InChI-Schlüssel

MIEMDQVNFRNROW-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3C5=CC=C(N5O)C(=O)NCCC(=O)O)C6=C(C(=C4)C)C(=O)C=C(O6)C7(C(O7)C8C(O8)C)C)O)C9CC(C(C(O9)C)O)(C)N(C)C)N(C)C)O

Kanonische SMILES

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3C5=CC=C(N5O)C(=O)NCCC(=O)O)C6=C(C(=C4)C)C(=O)C=C(O6)C7(C(O7)C8C(O8)C)C)O)C9CC(C(C(O9)C)O)(C)N(C)C)N(C)C)O

Synonyme

chromooxymycin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromooxymycin
Reactant of Route 2
Chromooxymycin
Reactant of Route 3
Chromooxymycin
Reactant of Route 4
Reactant of Route 4
Chromooxymycin
Reactant of Route 5
Chromooxymycin
Reactant of Route 6
Reactant of Route 6
Chromooxymycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.